molecular formula C13H12Cl2IN2O2P B12816975 (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride

Cat. No.: B12816975
M. Wt: 457.03 g/mol
InChI Key: VIGKHOGMWILRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride: is a complex organic compound featuring a pyrrole ring substituted with an iodophenyl group, two methyl groups, and a phosphoramidic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride typically involves multi-step organic reactions One common approach starts with the iodination of a phenyl ring, followed by the formation of the pyrrole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce the phosphoramidic dichloride moiety.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of iodinated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins, while the phosphoramidic dichloride moiety can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
  • (1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
  • (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride

Uniqueness

Compared to its analogs, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is unique due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability compared to bromine, chlorine, and fluorine can lead to stronger halogen bonding interactions and different reactivity profiles. This makes the compound particularly interesting for applications requiring specific molecular interactions.

Properties

Molecular Formula

C13H12Cl2IN2O2P

Molecular Weight

457.03 g/mol

IUPAC Name

N-dichlorophosphoryl-1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C13H12Cl2IN2O2P/c1-8-7-12(13(19)17-21(14,15)20)9(2)18(8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,17,19,20)

InChI Key

VIGKHOGMWILRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.